molecular formula C11H14O B158710 5-Isopropyl-2-methyl-benzaldehyde CAS No. 1866-03-1

5-Isopropyl-2-methyl-benzaldehyde

Cat. No. B158710
CAS RN: 1866-03-1
M. Wt: 162.23 g/mol
InChI Key: MHYUKGZOUHPXRQ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-benzaldehyde, also known as p-isopropylbenzaldehyde or PIBAL, is an organic compound with a yellowish color and a strong floral odor. It is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In recent years, PIBAL has also gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The precise mechanism of action of PIBAL in these therapeutic applications is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, PIBAL may inhibit the activity of enzymes involved in the synthesis of fungal cell walls, leading to fungal growth inhibition. In the case of anti-inflammatory effects, PIBAL may inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Biochemical And Physiological Effects

In addition to its therapeutic potential, PIBAL has been shown to have a range of biochemical and physiological effects. For example, PIBAL has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and may be protective against oxidative stress. Additionally, PIBAL has been shown to modulate the activity of ion channels in the brain, which may have implications for its use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of PIBAL for use in lab experiments include its relative ease of synthesis and its low toxicity. However, PIBAL can be difficult to handle due to its strong odor and volatility, and it may require specialized equipment for use in certain experiments. Additionally, the precise mechanism of action of PIBAL in various therapeutic applications is not fully understood, which may limit its usefulness in some contexts.

Future Directions

There are several potential future directions for research on PIBAL. One area of interest is the development of PIBAL-based antifungal agents, which may be useful in the treatment of fungal infections. Another area of interest is the use of PIBAL as a potential treatment for Alzheimer's disease, given its ability to inhibit acetylcholinesterase activity. Additionally, further research is needed to elucidate the precise mechanism of action of PIBAL in various therapeutic applications, which may inform the development of more effective treatments.

Scientific Research Applications

PIBAL has been studied for its potential use in a variety of therapeutic applications, including as an antifungal agent, an anti-inflammatory agent, and a treatment for Alzheimer's disease. In one study, PIBAL was shown to inhibit the growth of several strains of fungi, including Candida albicans and Aspergillus niger. In another study, PIBAL was found to have anti-inflammatory effects in a mouse model of acute lung injury. Additionally, PIBAL has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the development of Alzheimer's disease.

properties

CAS RN

1866-03-1

Product Name

5-Isopropyl-2-methyl-benzaldehyde

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3

InChI Key

MHYUKGZOUHPXRQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)C=O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-isopropyl-1-methyl-benzene (863 mg, 4.0 mmol) in 10 mL of THF is added a solution of t-BuLi (1.7 M in pentane, 4.7 mg dropwise at below −70° C. After addition, the reaction mixture is stirred at −78° C. for one hour. A solution of DMF (0.46 mL) in 1 mL of THF is added at the same temperature and stirred for additional one hour. The reaction mixture is allowed to warm to room temperature then poured into a mixture containing ice (50 g) and concentrated HCl (2 mL) and stirred for 15 minutes. To the mixture, ethyl ether (20 mL) is added. The organic layer is separated and the aqueous layer is extracted with ethyl ether. The organic solutions are combined, washed with brine, dried and concentrated to give 600 mg of 5-isopropyl-2-methyl-benzaldehyde. 1H NMR: (CDCl3) 10.27 (s, 1H), 7.66 (d, 1H), 7.34 (d, 1H), 7.17 (d, 1H), 2.94 (m, 1H), 2.63 (s, 3H), 1.24 (d, 6H).
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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